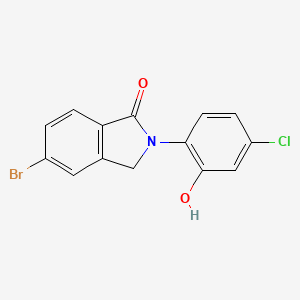![molecular formula C27H50O5 B15170058 2-{[(Cyclohexanecarbonyl)oxy]methyl}-15-hydroxynonadecanoic acid CAS No. 646996-68-1](/img/structure/B15170058.png)
2-{[(Cyclohexanecarbonyl)oxy]methyl}-15-hydroxynonadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(Cyclohexanecarbonyl)oxy]methyl}-15-hydroxynonadecanoic acid is a chemical compound known for its unique structure and properties. It is characterized by the presence of a cyclohexanecarbonyl group, a hydroxyl group, and a long nonadecanoic acid chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Cyclohexanecarbonyl)oxy]methyl}-15-hydroxynonadecanoic acid typically involves multiple steps, including esterification and hydroxylation reactions. The starting materials often include cyclohexanecarboxylic acid and nonadecanoic acid, which undergo esterification in the presence of a suitable catalyst. The reaction conditions usually involve elevated temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as chromatography, is also common in industrial settings to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-{[(Cyclohexanecarbonyl)oxy]methyl}-15-hydroxynonadecanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of amides, thioesters, or other substituted esters.
Scientific Research Applications
2-{[(Cyclohexanecarbonyl)oxy]methyl}-15-hydroxynonadecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Studied for its potential role in biological systems and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-{[(Cyclohexanecarbonyl)oxy]methyl}-15-hydroxynonadecanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
Similar Compounds
2-{[(Cyclohexylcarbonyl)oxy]methyl}-15-hydroxynonadecanoic acid: Similar structure but with a cyclohexyl group instead of a cyclohexanecarbonyl group.
2-{[(Cyclohexanecarbonyl)oxy]methyl}-15-hydroxyheptadecanoic acid: Similar structure but with a shorter heptadecanoic acid chain.
Uniqueness
2-{[(Cyclohexanecarbonyl)oxy]methyl}-15-hydroxynonadecanoic acid is unique due to its specific combination of functional groups and long nonadecanoic acid chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
646996-68-1 |
|---|---|
Molecular Formula |
C27H50O5 |
Molecular Weight |
454.7 g/mol |
IUPAC Name |
2-(cyclohexanecarbonyloxymethyl)-15-hydroxynonadecanoic acid |
InChI |
InChI=1S/C27H50O5/c1-2-3-20-25(28)21-16-11-9-7-5-4-6-8-10-13-19-24(26(29)30)22-32-27(31)23-17-14-12-15-18-23/h23-25,28H,2-22H2,1H3,(H,29,30) |
InChI Key |
ATUSRFMSLJRWEK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCCCCCCCCCCC(COC(=O)C1CCCCC1)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


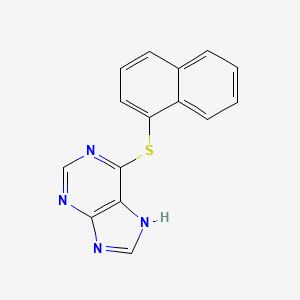

![2-Hydroxy-3-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B15169988.png)
![Phosphonic acid, [(4-bromophenyl)-1-pyrrolidinylmethyl]-, dimethyl ester](/img/structure/B15169991.png)
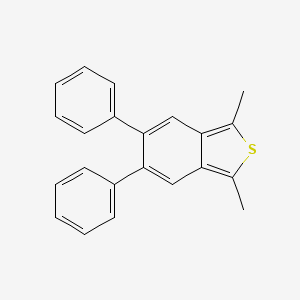

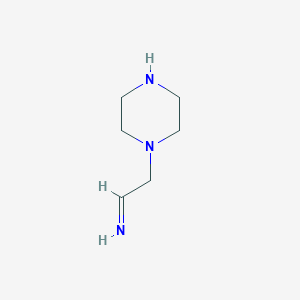

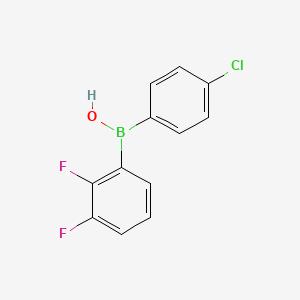

![3-[2-(4-Anilinophenoxy)acetamido]benzoic acid](/img/structure/B15170029.png)
![(2-Benzo[1,3]dioxol-5-yl-phenyl)-(4-methoxyphenyl)-methanone](/img/structure/B15170032.png)
